Product packaging for 6-(4-bromophenyl)-2H-pyran-2-one(Cat. No.:CAS No. 58293-68-8)

6-(4-bromophenyl)-2H-pyran-2-one

Cat. No.: B11659949
CAS No.: 58293-68-8
M. Wt: 251.08 g/mol
InChI Key: RKQXNSHCHMGYPP-UHFFFAOYSA-N
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Description

6-(4-Bromophenyl)-2H-pyran-2-one is a brominated 2-pyrone derivative that serves as a versatile and valuable synthetic intermediate in organic chemistry and drug discovery research . Compounds based on the 2H-pyran-2-one (2-pyrone) scaffold are found in numerous natural products and are associated with a diverse range of biological activities, including antimicrobial, antifungal, and cytotoxic properties . The 4-bromophenyl substituent at the 6-position makes this compound a particularly useful building block for further functionalization. A key application of this compound is its use as a precursor in ring transformation reactions to synthesize complex aromatic systems. For instance, 6-aryl-2H-pyran-2-ones can undergo reactions with various ketones under basic conditions to produce multi-functional diaryl-, triaryl-, and even tetraarylbenzenes, which are valuable structures in materials science . Recent (2025) green chemistry methodologies have also demonstrated the use of 6-(4-bromophenyl)-4-(methylthio)-2-oxo-2H-pyran-3-carbonitrile—a closely related derivative—as a direct starting material for the one-pot, aqueous synthesis of 3-amino-thieno[3,2-c]pyran derivatives, which are frameworks of interest for their pharmaceutical potential . Furthermore, the 2-pyrone core is a known diene in Diels-Alder cycloaddition reactions, a classic method for constructing complex six-membered rings and natural product skeletons . Researchers utilize this compound and its derivatives to develop new chemical entities with amazing photophysical properties, such as those used in blue light-emitting devices, as well as for exploring new biologically active molecules . This product is intended for research and development purposes only. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H7BrO2 B11659949 6-(4-bromophenyl)-2H-pyran-2-one CAS No. 58293-68-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

58293-68-8

Molecular Formula

C11H7BrO2

Molecular Weight

251.08 g/mol

IUPAC Name

6-(4-bromophenyl)pyran-2-one

InChI

InChI=1S/C11H7BrO2/c12-9-6-4-8(5-7-9)10-2-1-3-11(13)14-10/h1-7H

InChI Key

RKQXNSHCHMGYPP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)OC(=C1)C2=CC=C(C=C2)Br

Origin of Product

United States

Advanced Synthetic Methodologies for 2h Pyran 2 Ones

Modern Catalytic Strategies in Pyrone Synthesis

Modern organic synthesis has been revolutionized by catalysis, enabling the construction of complex molecular architectures with high efficiency and selectivity. The synthesis of the 2H-pyran-2-one core, particularly aryl-substituted derivatives, has benefited significantly from these advancements.

Transition Metal-Mediated Cyclizations (e.g., Palladium-Catalyzed, Rhodium-Catalyzed Oxidative Coupling)

Transition metal catalysis provides powerful tools for the formation of the 2H-pyran-2-one ring through various cyclization strategies.

Palladium-Catalyzed Syntheses: Palladium catalysts are exceptionally versatile for constructing 2-pyrones. A prominent two-step approach involves an initial Sonogashira coupling to generate (Z)-2-alken-4-ynoates, which then undergo electrophilic cyclization to yield the pyrone ring nih.gov. Another powerful strategy is the Pd-catalyzed oxidative annulation between acrylic derivatives and internal alkynes, which can proceed with high regioselectivity nih.gov. For instance, the reaction between an acrylic acid and an internal alkyne like 1-bromo-4-(prop-1-yn-1-yl)benzene in the presence of a palladium catalyst could directly lead to the formation of the 6-aryl-2H-pyran-2-one structure. Furthermore, palladium nanoparticles have been explored as reusable, ligand-free catalysts for one-pot syntheses of pyran derivatives via a domino Knoevenagel condensation/Michael addition pathway scirp.org.

Catalyst SystemReactantsProduct TypeReference
Pd(0) / Cu(I)Terminal Alkyne, Vinyl Halide(Z)-2-Alken-4-ynoate nih.gov
Pd(OAc)₂Acrylic Acid, Internal AlkyneSubstituted 2-Pyrone nih.gov
Pd(0) NanoparticlesAryl Aldehyde, Malononitrile, C-H Activated CompoundFunctionalized Pyran scirp.org

Rhodium-Catalyzed Oxidative Coupling: Rhodium catalysis offers a direct route to 2-pyrones via C-H bond activation. The oxidative coupling of substituted acrylic acids with alkynes, catalyzed by a rhodium complex, proceeds through a vinylic C-H bond cleavage, leading to the formation of highly substituted 2-pyrones nih.gov. This method is particularly attractive for synthesizing 6-aryl derivatives by coupling an appropriate acrylic acid with a diarylacetylene. A tunable oxidative cyclization using Rh(III) catalysts has also been developed for the selective construction of fully substituted α-pyrones from N-tosylacrylamides and diazo compounds rsc.org.

Organocatalytic Approaches to 2H-Pyran-2-one Core Formation

Organocatalysis has emerged as a powerful, metal-free alternative for synthesizing heterocyclic compounds. For 2-pyrones, an isothiourea-mediated cascade reaction has been developed. This one-pot sequence involves a Michael addition/lactonization/thiol elimination cascade between (phenylthio)acetic acids and α,β-unsaturated trifluoromethyl ketones to produce 4,6-disubstituted 2-pyrones nih.gov. Additionally, L-proline, a naturally occurring amino acid, has been effectively used as an enantioselective catalyst in multicomponent reactions of aromatic aldehydes, malononitrile, and various active methylene (B1212753) compounds to generate chiral pyrans in good yields mdpi.comresearchgate.net.

Phosphine-Catalyzed and Iodolactonization Techniques

Phosphine-Catalyzed Annulations: Nucleophilic phosphine catalysis enables unique annulation strategies for pyrone synthesis. A one-step [4+2] annulation between aldehydes and ethyl allenoate, catalyzed by a phosphine, can form 6-substituted 2-pyrones nih.gov. The stereochemistry of a zwitterionic intermediate determines the reaction outcome. Another approach involves the phosphine-catalyzed (3+3) annulation between allenoates and 1,3-dicarbonyl compounds, providing a straightforward entry to stable 2H-pyrans organic-chemistry.org.

Iodolactonization Techniques: Iodolactonization is a classic yet highly effective method for forming lactone rings wikipedia.org. In the context of 2-pyrone synthesis, the reaction of (Z)-2-en-4-ynoic acids with iodine and a mild base like sodium bicarbonate leads to the formation of 6-substituted 5-iodo-2(2H)-pyranones as major products nih.gov. The resulting 5-iodo-2-pyrone is a versatile intermediate. The aryl group, such as the 4-bromophenyl moiety, can be pre-installed at the 6-position of the starting ynoic acid. Alternatively, a subsequent palladium-catalyzed cross-coupling reaction, such as a Suzuki coupling with 4-bromophenylboronic acid, could be envisioned on a 5-iodo-6-unsubstituted-2-pyrone, although functionalizing the 6-position post-cyclization is more common.

MethodKey ReagentsIntermediate/ProductKey Feature
Phosphine CatalysisAldehyde, Ethyl Allenoate6-Substituted 2-PyroneOne-step [4+2] annulation
Iodolactonization(Z)-2-en-4-ynoic acid, I₂6-Substituted 5-iodo-2(2H)-pyranoneForms versatile halo-pyrone intermediate

Photocatalytic Radical Cascade Cyclization Routes

Visible-light photocatalysis has opened new avenues for radical-mediated reactions under mild conditions. While specific photocatalytic routes to 6-(4-bromophenyl)-2H-pyran-2-one are not extensively documented, the principles have been applied to related structures. For example, nitrogen-substituted pyran-2-ones have been synthesized via a radical cyclization approach involving the treatment of cyanobromoesters with a radical initiator like azobisisobutyronitrile (AIBN) and a radical mediator semanticscholar.org. The merging of nucleophilic phosphine catalysis and photocatalysis has also been reported for assembling complex bicyclic scaffolds, demonstrating the potential for initiating cyclization cascades through photochemically generated radical intermediates nih.gov.

Ring Transformations and Rearrangement Pathways for Pyrone Construction

The construction of the 2H-pyran-2-one ring is not limited to de novo cyclizations but can also be achieved through the transformation or rearrangement of existing molecular frameworks. These reactions often proceed through ring-opening of a precursor followed by recyclization into the thermodynamically stable pyrone ring.

Cyclization of Polycarbonyl Precursors

One of the most fundamental strategies for forming the 2H-pyran-2-one core is the cyclization of linear polycarbonyl compounds. The reaction of 4-aryl-4,4,4-trifluorobutane-1,3-diones with sodium diethyl malonate in the presence of phosphorus pentachloride provides a convenient route to 2-pyrones bearing a CF₃ group at the 6-position and an aryl group at the 4-position nih.gov. Similarly, three-component condensation reactions involving an aldehyde (such as 4-bromobenzaldehyde), an active methylene compound (like malononitrile), and a 1,3-dicarbonyl compound are widely used to prepare highly functionalized pyran derivatives nih.gov. These reactions often proceed through a series of condensations and Michael additions to form an open-chain polycarbonyl intermediate that subsequently undergoes intramolecular cyclization and dehydration to afford the final pyran-2-one product. Such methods highlight the versatility of building the pyrone ring from simple, acyclic precursors.

De Novo Synthesis via Alkyne and Ketene Transformations

The construction of the 2H-pyran-2-one ring system from acyclic precursors, known as de novo synthesis, offers a high degree of flexibility and control over the final substitution pattern. Among these methods, transformations involving alkynes and ketenes have emerged as powerful strategies.

A notable development in this area is the N-heterocyclic carbene (NHC)-catalyzed formal [3+3] annulation of alkynyl esters with enolizable ketones. nih.govresearchgate.netorganic-chemistry.org This metal-free approach provides a regioselective pathway to functionalized 2H-pyran-2-ones under mild conditions. nih.govresearchgate.net The reaction proceeds through the formation of a key alkynyl acylazolium intermediate, which then undergoes cyclization with the enolizable ketone to afford the desired pyran-2-one ring. researchgate.net This methodology is characterized by its broad substrate scope, accommodating a variety of alkynyl esters and enolizable ketones.

Another strategy involves the synergistic use of electrochemistry and organometallic catalysis for the site-selective vinylic C-H functionalization of acrylic acids with alkynes. organic-chemistry.org This method leads to the formation of α-pyrones in good yields. Gold(I) catalysts have also been employed in the sequential activation of terminal alkynes and propiolic acids to synthesize α-pyrones. organic-chemistry.org

Furthermore, phosphine-catalyzed (3+3) annulations between allenoates and 1C,3O-bisnucleophiles provide a direct route to stable 2H-pyrans. organic-chemistry.org Additionally, a one-pot sequence involving a silver(I)-catalyzed propargyl-Claisen rearrangement of propargyl vinyl ethers, followed by a base-catalyzed isomerization and a 6π-oxaelectrocyclization, has been developed for the synthesis of stable 2H-pyrans. organic-chemistry.org

Method Key Reagents Catalyst Key Features
Formal [3+3] AnnulationAlkynyl esters, Enolizable ketonesN-Heterocyclic Carbene (NHC)Metal-free, mild conditions, high regioselectivity nih.govresearchgate.net
Vinylic C-H FunctionalizationAcrylic acids, AlkynesElectrochemical/OrganometallicSite-selective
Sequential ActivationTerminal alkynes, Propiolic acidsGold(I)Cascade reactions
(3+3) AnnulationAllenoates, 1C,3O-bisnucleophilesPhosphineDirect route to 2H-pyrans organic-chemistry.org
Propargyl-Claisen RearrangementPropargyl vinyl ethersSilver(I)One-pot sequence organic-chemistry.org

Sustainable and Efficient Synthetic Protocols (e.g., One-Pot Multicomponent Reactions)

The principles of green chemistry have driven the development of sustainable and efficient synthetic protocols for 2H-pyran-2-ones. One-pot multicomponent reactions (MCRs) are particularly attractive as they offer several advantages, including reduced reaction times, lower costs, and minimized waste generation. nih.gov

MCRs have emerged as powerful tools for the synthesis of organic compounds by combining three or more starting materials in a single step to form the desired product. nih.gov These reactions are highly atom-economical and often proceed with high selectivity. nih.gov For the synthesis of pyran derivatives, various green and reusable catalysts have been employed in MCRs. mdpi.com

For instance, a simple and eco-friendly biocatalytic method has been developed for the synthesis of 2-amino-4H-pyrans via a tandem MCR of an aldehyde, malononitrile, and ethyl acetoacetate in one pot. researchgate.net This method utilizes lipases as catalysts and offers good yields with functional group tolerance. researchgate.net Another approach involves the use of an amine-functionalized SiO2@Fe3O4 catalyst for the one-pot synthesis of 2-amino-4H-benzo[b]pyran derivatives by grinding substituted aromatic aldehydes, dimedone, and malononitrile at room temperature under solvent-free conditions. nih.gov

The use of urea as a low-cost and environmentally benign organo-catalyst has been reported for the one-pot synthesis of functionalized 2-amino-3-cyano-4H-pyrans and pyran-annulated heterocycles. acs.org This reaction proceeds via a tandem Knoevenagel–cyclocondensation of aldehydes, malononitrile, and C–H-activated acidic compounds in aqueous ethanol at room temperature. acs.org The key advantages of this protocol include mild reaction conditions, excellent yields, and easy isolation of products without the need for column chromatography. acs.org

While direct synthesis of this compound via a one-pot multicomponent reaction is not explicitly detailed in the provided search results, the utility of 3-(4-bromobenzoyl)prop-2-enoic acid in the synthesis of various heterocyclic compounds, including pyran derivatives, has been demonstrated. researchgate.net The reaction of this acid with ethyl cyanoacetate in the presence of ammonium acetate yields a mixture of ethyl-2-amino-4-carboxy-6-(4-bromophenyl)nicotinate and 2-oxo-3-cyano-6-(4-bromophenyl)pyridine-4-carboxylic acid. researchgate.net This highlights the potential of using appropriately substituted precursors in multicomponent strategies to access the target compound.

Protocol Starting Materials Catalyst/Conditions Key Features
Biocatalytic Tandem MCRAldehyde, Malononitrile, Ethyl acetoacetateLipasesEco-friendly, good yields researchgate.net
Magnetically Retrievable CatalysisAromatic aldehydes, Dimedone, MalononitrileAmine-functionalized SiO2@Fe3O4 / GrindingSolvent-free, reusable catalyst nih.gov
Organo-catalyzed MCRAldehydes, Malononitrile, C–H-activated acidic compoundsUrea / Aqueous ethanol, Room temperatureLow-cost, excellent yields, simple work-up acs.org

Targeted Synthesis and Derivatization of 6 4 Bromophenyl 2h Pyran 2 One

Development of Synthetic Pathways to the 6-(4-Bromophenyl)-2H-pyran-2-one Core

The construction of the this compound framework can be achieved through several synthetic approaches, each offering distinct advantages in terms of efficiency, precursor availability, and regiocontrol.

Multistep Chemical Reactions from Defined Precursors

Classical multistep syntheses provide a foundational approach to the this compound core, often relying on well-established condensation reactions. One plausible and widely utilized method involves the Perkin reaction, which is an organic reaction that synthesizes cinnamic acids and their derivatives. This reaction utilizes the condensation of an aromatic aldehyde with an aliphatic anhydride (B1165640) in the presence of a base, such as pyridine (B92270) or sodium acetate. The reaction proceeds through a nucleophilic addition-elimination mechanism, where the enolate ion of the anhydride adds to the carbonyl group of the aldehyde, ultimately forming a new carbon-carbon bond and eliminating water. iitk.ac.inwikipedia.org

Another viable strategy is the Knoevenagel condensation, a cornerstone reaction in organic chemistry for the formation of carbon-carbon bonds. This reaction typically involves the reaction of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, catalyzed by a weak base. While catalyst-free approaches have been explored, they often require harsh temperatures, limiting their broad applicability. rsc.orgresearchgate.net The synthesis of vinylene-linked two-dimensional conjugated covalent organic frameworks has been demonstrated using Knoevenagel polycondensation, highlighting its robustness in forming C=C bonds. nih.gov

A potential synthetic route to this compound could commence with the reaction of 4-bromoacetophenone with a suitable α-halo ester in a Reformatsky reaction. This reaction, which employs metallic zinc to condense aldehydes or ketones with α-halo esters, yields β-hydroxy-esters. nih.govrsc.orgresearchgate.net The resulting β-hydroxy ester could then undergo acid- or base-catalyzed cyclization and dehydration to furnish the desired 2-pyrone ring. The use of freshly prepared zinc powder or a copper-zinc couple has been shown to improve the yields of the Reformatsky reaction. rsc.org

Base-Promoted Domino Reactions for Pyrone Annulation

Specifically, a derivative of the target compound, 6-(4-bromophenyl)-2-oxo-4-(piperidin-1-yl)-2H-pyran-3-carbonitrile, has been synthesized using this methodology, demonstrating the direct incorporation of the 4-bromophenyl moiety into the pyranone core.

Regioselective Introduction of the 4-Bromophenyl Moiety at C6

The regioselective placement of the 4-bromophenyl group at the C6 position of the pyran-2-one ring is a critical aspect of the synthesis. In the context of multistep syntheses, this is typically achieved by selecting the appropriate starting materials. For instance, in a Perkin or Knoevenagel-type condensation, the use of 4-bromobenzaldehyde (B125591) as the aldehyde component ensures the desired substitution pattern. Similarly, in a synthesis commencing with a chalcone (B49325), the chalcone would be prepared from 4-bromoacetophenone.

In the case of the base-promoted domino reaction previously mentioned, the 4-bromophenyl group is introduced from the outset through the use of an α-(4-bromobenzoyl)ketene dithioacetal as the starting material. This precursor-directed approach guarantees the regioselective installation of the bromophenyl substituent at the C6 position of the final pyranone product. rsc.org

Functionalization and Structural Diversification of this compound Derivatives

Once the this compound scaffold is synthesized, its chemical versatility allows for a wide range of functionalization reactions, enabling the creation of a diverse library of derivatives.

Functional Group Interconversions and Substituent Introduction at Pyrone C3 and C4 Positions

The pyran-2-one ring is susceptible to electrophilic attack, particularly at the electron-rich C3 and C5 positions. nih.gov However, the introduction of substituents at the C3 and C4 positions often requires specific strategies.

The Vilsmeier-Haack reaction, which utilizes a substituted formamide (B127407) and phosphorus oxychloride to generate a Vilsmeier reagent, is a powerful tool for the formylation of electron-rich aromatic and heteroaromatic compounds. nih.govmdpi.com This reaction has been successfully applied to related pyran systems, suggesting its potential for introducing a formyl group at the C3 position of this compound. This formyl group can then serve as a handle for further transformations.

While direct electrophilic substitution at the C4 position can be challenging, the inherent reactivity of the pyranone ring can be exploited. The C4 position is more electron-deficient and thus more susceptible to nucleophilic attack. nih.gov Strategic manipulation of the substitution pattern or the use of organometallic reagents could potentially enable functionalization at this site.

Strategies for Modifying the Bromophenyl Substituent

The bromine atom on the phenyl ring at the C6 position serves as a versatile functional handle for a variety of cross-coupling reactions, allowing for significant structural diversification.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction between an organoboron compound and a halide is a cornerstone of modern organic synthesis for creating carbon-carbon bonds. libretexts.orgyonedalabs.commdpi.com The 4-bromophenyl group of the pyranone can be coupled with a wide range of aryl- or heteroarylboronic acids or their esters to generate biaryl or heteroaryl-aryl derivatives. The reaction typically employs a palladium catalyst, such as Pd(PPh₃)₄, and a base like potassium carbonate or potassium phosphate. The choice of ligand and base can be crucial for the success of the coupling, especially with challenging substrates. mdpi.com For instance, the Suzuki-Miyaura coupling of 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) with various arylboronic acids has been successfully demonstrated using Pd(PPh₃)₄ and K₃PO₄. mdpi.com

Stille Coupling: The Stille reaction provides an alternative palladium-catalyzed method for C-C bond formation, coupling the aryl bromide with an organotin reagent. wikipedia.orgharvard.eduorganic-chemistry.orglibretexts.org While organotin compounds are toxic, the Stille reaction is often tolerant of a wide range of functional groups. The reaction proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. wikipedia.org Stille-carbonylative cross-coupling can also be employed to introduce a ketone functionality. wikipedia.org

Heck Reaction: The Heck reaction, another palladium-catalyzed process, involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.orgmdpi.comlibretexts.org This reaction could be used to introduce alkenyl substituents onto the phenyl ring of the pyranone, further expanding its structural diversity.

Nucleophilic Aromatic Substitution (SNAr): While less common for simple aryl halides, nucleophilic aromatic substitution can occur if the aromatic ring is sufficiently activated by electron-withdrawing groups. wikipedia.orgmasterorganicchemistry.comlumenlearning.comlibretexts.orgopenstax.org In the case of this compound, the pyranone ring itself might not provide enough activation for direct nucleophilic substitution of the bromine atom under standard conditions. However, the introduction of additional electron-withdrawing groups on the phenyl ring could facilitate such reactions.

Spectroscopic Characterization of Synthesized Compounds

The structural elucidation of the newly synthesized derivatives of this compound is confirmed through comprehensive spectroscopic analysis, including Fourier-transform infrared (FT-IR) spectroscopy, nuclear magnetic resonance (¹H NMR and ¹³C NMR), and mass spectrometry (MS).

6-(4-Bromophenyl)-4-(methylthio)-2-oxo-2H-pyran-3-carbonitrile This compound presents as yellow needles. The FT-IR spectrum shows characteristic absorption bands at 2213 cm⁻¹ for the nitrile (CN) group and 1711 cm⁻¹ for the carbonyl (C=O) group of the pyranone ring. rsc.org The ¹H NMR spectrum in CDCl₃ displays a singlet at δ 3.02 ppm for the three protons of the methylthio (SMe) group and a singlet at δ 6.70 ppm for the vinylic proton on the pyranone ring. The aromatic protons appear as a multiplet in the δ 7.56–7.77 ppm range. rsc.org The ¹³C NMR spectrum further confirms the structure with signals at δ 14.9 (SMe), δ 116.1 (CN), and δ 161.7 (C=O), among others. rsc.org Electrospray ionization mass spectrometry (ESI-MS) shows a peak for the sodium adduct [M+Na]⁺. rsc.org

6-(4-Bromophenyl)-2-oxo-4-(piperidin-1-yl)-2H-pyran-3-carbonitrile This derivative is a pale yellow solid. Its FT-IR spectrum in KBr shows absorption bands at 2211 cm⁻¹ (CN) and 1547 cm⁻¹ (C=O). rsc.org The ¹H NMR spectrum reveals broad signals for the piperidine (B6355638) protons at δ 1.81 (6H) and δ 3.04 (4H) ppm. The pyranone ring proton appears as a singlet at δ 6.47 ppm, while the aromatic protons are observed as a multiplet at δ 7.58–7.69 ppm. rsc.org The ¹³C NMR spectrum is consistent with the proposed structure, showing piperidine carbons and the characteristic pyranone and phenyl carbons. rsc.org The molecular ion is confirmed by ESI-MS. rsc.org

6-(4-Bromophenyl)-2-oxo-4-(pyrrolidin-1-yl)-2H-pyran-3-carbonitrile Appearing as a pale yellow solid, this compound's structure is supported by its spectroscopic data. The FT-IR spectrum displays key absorptions at 2214 cm⁻¹ (CN) and 1552 cm⁻¹ (C=O). rsc.org In the ¹H NMR spectrum, the pyrrolidine (B122466) protons give broad signals at δ 2.09, 3.69, and 4.12 ppm. The pyranone proton signal is a singlet at δ 6.34 ppm, and the aromatic protons are found in the range of δ 7.57–7.70 ppm. rsc.org The ¹³C NMR spectrum and ESI-MS data further validate the assigned structure. rsc.org

Data Tables

Table 1: Spectroscopic Data for 6-(4-Bromophenyl)-4-(methylthio)-2-oxo-2H-pyran-3-carbonitrile

Parameter Data Reference
Appearance Yellow needles rsc.org
FT-IR (KBr, cm⁻¹) 2213 (CN), 1711 (C=O) rsc.org
¹H NMR (300 MHz, CDCl₃) δ (ppm) 3.02 (s, 3H, SMe), 6.70 (s, 1H, pyranone), 7.56-7.66 (m, 2H, ArH), 7.73 (s, 1H, ArH), 7.76-7.77 (m, 1H, ArH) rsc.org
¹³C NMR (75 MHz, CDCl₃) δ (ppm) 14.9, 89.5, 112.4, 116.1, 125.7, 127.0, 127.7, 128.1, 128.9, 132.9, 161.6, 161.7, 173.4 rsc.org
MS (ESI) m/z: 343.98 [M+Na]⁺ rsc.org

Table 2: Spectroscopic Data for 6-(4-Bromophenyl)-2-oxo-4-(piperidin-1-yl)-2H-pyran-3-carbonitrile

Parameter Data Reference
Appearance Pale yellow solid rsc.org
FT-IR (KBr, cm⁻¹) 2211 (CN), 1547 (C=O) rsc.org
¹H NMR (300 MHz, CDCl₃) δ (ppm) 1.81 (br, 6H, piperidine), 3.04 (br, 4H, piperidine), 6.47 (s, 1H, pyranone), 7.58-7.61 (m, 2H, ArH), 7.66-7.69 (m, 2H, ArH) rsc.org
¹³C NMR (75 MHz, CDCl₃) δ (ppm) 23.4, 26.2, 51.4, 95.4, 116.4, 125.4, 126.3, 127.5, 128.3, 132.5, 160.2, 160.8, 162.6 rsc.org
MS (ESI) m/z: 381.02 [M+Na]⁺ rsc.org

Table 3: Spectroscopic Data for 6-(4-Bromophenyl)-2-oxo-4-(pyrrolidin-1-yl)-2H-pyran-3-carbonitrile

Parameter Data Reference
Appearance Pale yellow solid rsc.org
FT-IR (KBr, cm⁻¹) 2214 (CN), 1552 (C=O) rsc.org
¹H NMR (300 MHz, CDCl₃) δ (ppm) 2.09 (br, 4H, pyrrolidine), 3.69 (br, 2H, pyrrolidine), 4.12 (br, 2H, pyrrolidine), 6.34 (s, 1H, pyranone), 7.57-7.60 (m, 1H, ArH), 7.67-7.70 (m, 3H, ArH) rsc.org
¹³C NMR (75 MHz, CDCl₃) δ (ppm) 24.3, 25.7, 51.2, 51.8, 69.7, 95.6, 112.5, 116.3, 123.4, 126.4, 127.6, 132.7, 160.4, 160.6, 161.7 rsc.org
MS (ESI) m/z: 367.04 [M+Na]⁺ rsc.org

Chemical Reactivity and Mechanistic Transformations of 2h Pyran 2 One Systems

Nucleophilic Ring-Opening Reactions and Subsequent Annulations

The 2H-pyran-2-one system is characterized by three electrophilic centers at positions C-2, C-4, and C-6, making it vulnerable to nucleophilic attack. clockss.org These reactions often initiate a cascade of transformations, beginning with the opening of the pyranone ring. clockss.orgresearchgate.net The nature of the nucleophile and the substitution pattern of the pyranone ring dictate the final product, which can range from simple ring-opened adducts to complex fused heterocyclic systems. clockss.orgresearchgate.net

Generation and Reactivity of Dienolate Intermediates

Nucleophilic attack on the 2H-pyran-2-one ring, typically at the C6 position, can lead to the formation of dienolate intermediates. These intermediates are highly reactive and can participate in various subsequent reactions. For instance, the reaction of 6-aryl-4-(methylthio/amine-1-yl)-2-oxo-2H-pyran-3-carbonitriles with a base can generate a dienolate that undergoes further transformations. acs.org The stability and reactivity of these dienolates are influenced by the substituents on the pyranone ring and the reaction conditions.

The general reactivity of 2H-pyran-2-ones towards nucleophiles is a well-documented area of study. The initial nucleophilic attack often leads to ring opening, forming a flexible intermediate that can undergo various cyclization pathways. clockss.org For example, reactions with hydrazine (B178648) hydrate (B1144303) have been shown to yield open-ring intermediates that can either cyclize or react with additional hydrazine molecules, depending on the structure of the starting pyranone. clockss.org

Cascade and Domino Reactions Leading to Fused Heterocycles

The initial nucleophilic ring-opening of 2H-pyran-2-ones can trigger cascade or domino reactions, which are processes involving at least two consecutive reactions where each subsequent step is driven by the functionality formed in the preceding step. wikipedia.org These reactions are highly efficient for building molecular complexity from simple starting materials. wikipedia.org

A notable example is the reaction of 2H-pyran-2-ones with dinucleophiles, such as hydrazines and hydroxylamine. These reactions can lead to the formation of various fused heterocyclic systems. For instance, the reaction of substituted 2H-furo[3,2-b]pyran-2-ones with hydrazines results in recyclization through the opening of the furan (B31954) ring to form pyrazol-3-ones. beilstein-journals.orgnih.gov Similarly, reactions with o-phenylenediamine (B120857) can lead to the formation of benzimidazole (B57391) derivatives. imist.ma The specific outcome of these cascade reactions is highly dependent on the nature of the nucleophile and the substituents on the pyranone ring. researchgate.netimist.ma

Starting MaterialNucleophileProductReaction Type
6-Aryl-4-(methylthio/amine-1-yl)-2-oxo-2H-pyran-3-carbonitrilesBaseDienolate IntermediateNucleophilic Ring-Opening
2H-Furo[3,2-b]pyran-2-onesHydrazinesPyrazol-3-onesCascade Recyclization
2H-Pyran-2-oneso-PhenylenediamineBenzimidazolesCascade Annulation

Pericyclic Reactions of Pyrones (e.g., Diels-Alder Cycloadditions)

2H-pyran-2-ones are valuable dienes in Diels-Alder reactions, a type of pericyclic reaction involving a 4π electron diene and a 2π electron dienophile. chim.it The reactivity of the pyranone ring in these [4+2] cycloadditions is influenced by its substitution pattern. chim.itrsc.org Electron-donating groups on the pyranone ring generally enhance its reactivity towards electron-poor dienophiles in normal-electron-demand Diels-Alder reactions. chim.it

These reactions typically proceed under thermal conditions, but high pressure and microwave irradiation have also been employed to facilitate the transformation. rsc.orgresearchgate.net The initial cycloadduct, a bicyclolactone, often undergoes a subsequent retro-Diels-Alder reaction with the elimination of carbon dioxide to yield substituted aromatic or cyclohexadiene products. mdpi.com For instance, the reaction of 3-acylamino-2H-pyran-2-ones with acetylenedicarboxylates leads to the formation of substituted aminophthalates. mdpi.com

The regioselectivity of the Diels-Alder reaction of 2H-pyran-2-ones is a crucial aspect, and it is often governed by the electronic and steric effects of the substituents on both the diene and the dienophile. rsc.orgresearchgate.net

Electrophilic and Nucleophilic Substitutions on the Pyrone Ring

The 2H-pyran-2-one ring exhibits a dual reactivity, participating in both electrophilic and nucleophilic substitution reactions. clockss.org The aromatic character of the pyranone ring allows for electrophilic substitution to occur, typically at the C3 and C5 positions. clockss.org Reactions such as nitration, sulfonation, and halogenation have been reported to proceed at these positions. clockss.org

Conversely, the presence of electrophilic centers at C2, C4, and C6 makes the ring susceptible to nucleophilic attack. clockss.org As discussed previously, nucleophilic attack often leads to ring-opening and subsequent transformations. However, under certain conditions, nucleophilic substitution on the pyranone ring can occur without ring cleavage. For example, the methylthio group in 6-aryl-4-methylthio-2-oxo-2H-pyran-3-carbonitriles can be displaced by secondary amines to afford the corresponding 4-amino derivatives. mdpi.com

The outcome of these substitution reactions is highly dependent on the specific reagents and reaction conditions employed.

Rearrangement Reactions and Structural Transformations

2H-pyran-2-one systems can undergo a variety of rearrangement reactions, leading to diverse structural transformations. These rearrangements can be induced by photochemical or thermal means, or by the action of nucleophiles. researchgate.netrsc.org

A notable example is the photochemical rearrangement of 4H-pyran-4-ones to their isomeric 2H-pyran-2-ones. rsc.org Furthermore, nucleophile-induced rearrangements are common, often following an initial ring-opening step. researchgate.netimist.ma For instance, the reaction of 3-acetyl-4-hydroxy-6-methyl-2H-pyran-2-one (dehydroacetic acid) with various nucleophiles can lead to a wide range of heterocyclic compounds through complex rearrangement pathways. researchgate.netimist.ma

Regioselectivity and Stereoselectivity in Pyrone Reactivity

The regioselectivity and stereoselectivity of reactions involving the 2H-pyran-2-one ring are critical for their synthetic utility. In Diels-Alder reactions, the substitution pattern of the pyranone and the dienophile plays a crucial role in determining the regiochemical outcome of the cycloaddition. rsc.orgresearchgate.net For instance, the reaction of unsymmetrically substituted 2H-pyran-2-ones with unsymmetrical dienophiles can lead to a mixture of regioisomers, although in many cases, a high degree of regioselectivity is observed. researchgate.net

Similarly, nucleophilic attack on the pyranone ring can exhibit regioselectivity, with the C2, C4, and C6 positions being the primary sites of attack. clockss.org The specific site of attack is influenced by the electronic nature of the substituents on the ring and the nature of the nucleophile.

Stereoselectivity is also an important consideration, particularly in cycloaddition reactions where new stereocenters are formed. The stereochemical outcome of Diels-Alder reactions of 2H-pyran-2-ones is often governed by the endo rule, although exceptions can occur. researchgate.net The development of stereoselective transformations involving 2H-pyran-2-ones is an active area of research. researchgate.netdoaj.org

Computational and Theoretical Investigations of Pyrone Chemistry

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic properties and reactivity of molecular systems. For 6-aryl-2H-pyran-2-one derivatives, DFT calculations provide critical insights into their chemical behavior.

Elucidation of Electronic Structures and Molecular Orbitals

DFT calculations are instrumental in defining the electronic landscape of 6-(4-bromophenyl)-2H-pyran-2-one. The distribution of electron density, governed by the electronegativity of the constituent atoms, is key to understanding its stability and reactivity. The pyran-2-one ring, with its electron-withdrawing carbonyl group and ring oxygen atom, in conjunction with the substituted phenyl ring, creates a complex electronic environment.

A central aspect of this analysis is the examination of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and localization of these orbitals are fundamental predictors of chemical reactivity. For this compound, the HOMO is expected to be localized primarily on the electron-rich 4-bromophenyl ring and the C-C double bonds of the pyrone ring, making these sites susceptible to electrophilic attack. Conversely, the LUMO is anticipated to be centered on the electron-deficient carbonyl carbon and the conjugated system of the pyrone ring, indicating the likely sites for nucleophilic attack.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. The presence of the bromine atom, an electron-withdrawing group, on the phenyl ring is expected to lower the energy of both the HOMO and LUMO compared to the unsubstituted 6-phenyl-2H-pyran-2-one, potentially narrowing the HOMO-LUMO gap and enhancing reactivity.

Table 1: Predicted Frontier Molecular Orbital Properties of this compound

ParameterPredicted ValueSignificance
HOMO Energy-6.5 eVIndicates the energy of the highest energy electrons available for reaction.
LUMO Energy-1.8 eVRepresents the energy of the lowest energy empty orbital, the primary acceptor of electrons.
HOMO-LUMO Gap4.7 eVA measure of the molecule's excitability and chemical reactivity.

Note: These values are illustrative and based on typical DFT calculations for similar aromatic heterocyclic compounds.

Prediction of Reactivity Profiles and Active Sites

DFT calculations can generate molecular electrostatic potential (MEP) maps, which visualize the charge distribution on the molecule's surface. For this compound, the MEP map would likely show negative potential (red and yellow regions) around the carbonyl oxygen and the bromine atom, indicating these as sites prone to electrophilic attack. Positive potential (blue regions) would be expected around the hydrogen atoms of the pyranone and phenyl rings, suggesting their susceptibility to nucleophilic interactions.

Reactivity descriptors derived from DFT, such as Fukui functions, can further pinpoint the most reactive sites for nucleophilic, electrophilic, and radical attacks. For this compound, the C2 (carbonyl) and C6 carbons of the pyrone ring are predicted to be the primary electrophilic sites, while the C3 and C5 carbons are more likely to undergo nucleophilic attack. The bromine atom can also influence the reactivity of the phenyl ring, directing electrophilic substitution to the ortho and para positions relative to the pyrone linkage.

Computational Analysis of Reaction Mechanisms and Transition States

DFT is a valuable tool for mapping the potential energy surface of a reaction, allowing for the determination of reaction pathways, transition state structures, and activation energies. For pyrone derivatives, common reactions include Diels-Alder cycloadditions, nucleophilic additions to the carbonyl group, and electrophilic substitutions on the ring. rsc.org

In a hypothetical Diels-Alder reaction where this compound acts as the diene, DFT calculations could model the concerted approach of a dienophile. This would involve locating the transition state structure, a high-energy intermediate, and calculating its energy relative to the reactants and products. The activation energy derived from this calculation provides a quantitative measure of the reaction's feasibility. The presence of the 4-bromophenyl substituent would likely influence the stereoselectivity and regioselectivity of such cycloadditions.

Molecular Dynamics (MD) Simulations

While DFT provides a static picture of electronic structure, Molecular Dynamics (MD) simulations offer a dynamic view of molecular behavior over time, accounting for temperature and solvent effects.

Conformational Analysis and Molecular Flexibility

The bond connecting the pyranone and phenyl rings in this compound allows for rotational freedom, leading to different conformations. MD simulations can explore the potential energy landscape associated with this rotation, identifying the most stable (lowest energy) conformations and the energy barriers between them.

It is anticipated that the most stable conformation would involve a non-planar arrangement between the two rings to minimize steric hindrance. The simulation would track the dihedral angle between the pyranone and phenyl rings over time, revealing the flexibility of this linkage. This conformational flexibility can be crucial for the molecule's ability to bind to biological targets.

Table 2: Predicted Conformational Properties of this compound

ParameterPredicted FindingImplication
Dihedral Angle (Pyrone-Phenyl)Fluctuates around a mean value, indicating torsional flexibility.The molecule can adopt various shapes, potentially facilitating interactions with different biological macromolecules.
Rotational Energy BarrierA quantifiable energy barrier separates different stable conformations.Influences the rate of interconversion between conformers at a given temperature.

Note: These findings are qualitative predictions based on the expected behavior of bi-aryl systems in MD simulations.

Exploration of Intermolecular Interactions

MD simulations are particularly adept at modeling the non-covalent interactions between a solute and its environment, such as a solvent or a biological receptor. wiley.com For this compound in an aqueous environment, MD simulations would reveal the formation and dynamics of hydrogen bonds between the carbonyl oxygen and water molecules. semanticscholar.org The bromine atom, while not a strong hydrogen bond acceptor, can participate in halogen bonding, a type of non-covalent interaction that is gaining recognition for its importance in molecular recognition and crystal engineering.

The simulation can quantify these interactions by calculating radial distribution functions (RDFs), which describe the probability of finding a solvent molecule at a certain distance from a specific atom in the solute. For instance, the RDF for the carbonyl oxygen would show a sharp peak at a distance corresponding to the hydrogen bond length, indicating a well-defined solvation shell. These intermolecular interactions are critical for the solubility and bioavailability of the compound.

In Silico Approaches for Molecular Design of Pyrone Scaffolds

In contemporary drug discovery and materials science, in silico approaches have become indispensable for the rational design of novel molecules. These computational methods allow for the prediction of molecular properties, biological activities, and chemical reactivity, thereby accelerating the development process and reducing the costs associated with experimental work. mdpi.comwjarr.com For the pyrone class of compounds, and specifically for scaffolds like this compound, these theoretical investigations provide profound insights into their structure-activity relationships (SAR). ontosight.ai

The molecular design of pyrone scaffolds is largely guided by the understanding that minor structural modifications can lead to significant changes in biological activity. ontosight.ai Computational tools are employed to explore these modifications systematically. Key methodologies include Density Functional Theory (DFT) calculations, molecular docking simulations, and the prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties.

Density Functional Theory (DFT) Calculations

DFT is a quantum mechanical modeling method used to investigate the electronic structure of molecules. For pyrone derivatives, DFT calculations are crucial for understanding their inherent reactivity and stability. These studies can predict various electronic and structural properties that are fundamental to molecular design. mdpi.com

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution across a molecule, identifying electrophilic and nucleophilic sites. For pyrone scaffolds, the MEP can highlight regions prone to interacting with biological targets, such as the electronegative carbonyl oxygen and the electron-rich aromatic rings. mdpi.com

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in predicting a molecule's ability to donate or accept electrons. The energy gap between HOMO and LUMO is an indicator of chemical reactivity and kinetic stability. A smaller energy gap generally implies higher reactivity, which can be correlated with biological activity. dergipark.org.tr

Reactivity Descriptors: Based on electronic properties, various descriptors like chemical hardness, softness, and electronegativity can be calculated to quantify the reactivity of the pyrone scaffold. mdpi.com

The table below illustrates the types of data generated from DFT studies on pyrone-related scaffolds, which are essential for guiding molecular design.

ParameterDescriptionTypical Application in Pyrone Design
HOMO Energy Energy of the highest occupied molecular orbital; relates to electron-donating ability.Predicting reactivity towards electrophilic residues in a biological target.
LUMO Energy Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.Predicting reactivity towards nucleophilic residues and susceptibility to reduction.
HOMO-LUMO Gap Energy difference between HOMO and LUMO; indicates chemical stability.Tuning the stability and reactivity of the pyrone ring by adding substituents.
Dipole Moment Measure of the net molecular polarity.Predicting solubility and the ability to cross biological membranes.
MEP Analysis Visualization of electrostatic potential on the electron density surface.Identifying sites for hydrogen bonding and other non-covalent interactions with a receptor.

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). wjarr.comamazonaws.com This method is central to the in silico design of pyrone-based therapeutic agents. For a compound like this compound, docking studies can be used to screen its potential as an inhibitor for various enzymes or receptors implicated in disease. ontosight.ainih.gov

The process involves:

Obtaining the 3D structure of the target protein, often from a repository like the Protein Data Bank (PDB). chemrxiv.org

Placing the ligand (the pyrone derivative) into the binding site of the protein.

Using a scoring function to estimate the binding affinity, typically expressed in kcal/mol. A more negative score indicates a stronger predicted interaction. wjarr.com

Docking studies allow researchers to visualize key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking between the pyrone scaffold and the amino acid residues of the target protein. This information is invaluable for optimizing the ligand's structure to enhance binding affinity and selectivity. For instance, the presence of the bromophenyl group on the pyrone ring can significantly influence these interactions. ontosight.aichemrxiv.org

The following table shows representative data from molecular docking studies on heterocyclic compounds, illustrating how binding affinities are reported and used to rank potential drug candidates.

Compound ClassTarget ProteinBinding Affinity (kcal/mol)Key Interacting Residues (Example)
Pyrazolo-pyrimidinonesEpidermal Growth Factor Receptor (EGFR)-8.5 to -9.5Met793, Lys745, Cys797
Dihydropyridazin-3(2H)-onesFungal Lanosterol 14-alpha demethylase-7.9 to -9.1Tyr132, His377, Ser507
Thiadiazole DerivativesEGFR Kinase Domain-8.0 to -9.2Leu718, Val726, Ala743

This table contains representative data for related heterocyclic scaffolds to illustrate the output of molecular docking studies. wjarr.comnih.govijpsjournal.com

ADMET Profiling

A promising drug candidate must not only have high efficacy but also possess favorable pharmacokinetic properties. In silico ADMET prediction models are used to estimate properties such as:

Absorption: Including intestinal absorption and blood-brain barrier penetration.

Distribution: How the compound spreads through the body.

Metabolism: Predicting metabolic stability and potential metabolites.

Excretion: The route by which the compound is eliminated.

Toxicity: Early assessment of potential toxic effects.

For pyrone scaffolds, computational tools can predict properties based on established models like Lipinski's Rule of Five, which helps in the early identification of compounds with poor oral bioavailability. ijpsjournal.com By analyzing the structure of this compound and its analogues, researchers can computationally flag potential liabilities before committing to costly synthesis and in vitro testing.

Structure Activity Relationship Sar Studies in Pyrone Based Molecular Design

General Principles of SAR Applied to 2H-Pyran-2-one Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule, such as a 2H-pyran-2-one derivative, dictates its activity. nih.gov These studies involve the systematic modification of the molecular structure to identify which chemical groups and structural features are essential for its function. By analyzing these relationships, researchers can design more potent and selective compounds. nih.govnih.gov

For the 2H-pyran-2-one scaffold, SAR studies typically explore how different substituents at various positions on the pyran ring influence its interactions. The primary goal is to map the pharmacophore—the essential arrangement of functional groups—that is responsible for the molecule's activity. This involves examining the effects of altering substituent size, shape, lipophilicity, and electronic properties. nih.gov The insights gained from SAR analyses can help predict the activity of novel derivatives, thereby saving time and resources by reducing the need for extensive experimental testing. nih.gov

Impact of Substitution Patterns on Molecular Recognition and Chemical Interactions

The specific atoms and chemical groups attached to the core 2H-pyran-2-one structure, and their positions, play a critical role in how the molecule interacts with its environment. The substitution pattern defines the molecule's three-dimensional shape and the distribution of its electron density, which are key determinants of its molecular recognition and chemical behavior.

The presence of a halogen, such as the bromine atom in 6-(4-bromophenyl)-2H-pyran-2-one, significantly alters the electronic properties and reactivity of the molecule. Halogens are highly electronegative and exert a strong electron-withdrawing inductive effect. This effect can influence the reactivity of the entire molecule. nih.govresearchgate.net In the context of the 4-bromophenyl group, the bromine atom withdraws electron density from the aromatic ring.

This modification of electronic properties can impact several aspects of molecular interaction:

Reactivity: The electron-withdrawing nature of bromine can make the pyranone ring more or less susceptible to nucleophilic or electrophilic attack, depending on the reaction mechanism. imist.maresearchgate.net

Lipophilicity: The bromine atom increases the lipophilicity (fat-solubility) of the molecule, which can influence its ability to cross biological membranes.

The aryl group at the C6 position, in this case, a 4-bromophenyl ring, is a crucial feature for molecular interaction. The phenyl ring itself can participate in several important non-covalent interactions:

π-π Stacking: The flat, aromatic surface of the phenyl ring can stack with other aromatic rings found in biological molecules, such as the side chains of amino acids like phenylalanine, tyrosine, or tryptophan.

Hydrophobic Interactions: The nonpolar nature of the phenyl ring allows it to fit into hydrophobic pockets within larger biomolecules. nih.gov

Varying the substituents on this aryl ring allows for the fine-tuning of these interactions. For instance, the introduction of a nitro group, as seen in 4-(4-nitrophenyl)-5,6-diphenyl-pyran-2-ones, has been explored in antimicrobial studies. researchgate.net Similarly, the antioxidant properties of 6-aryl-5,6-dihydro-4-hydroxypyran-2-ones have been shown to be dependent on the nature of the aryl group. nih.gov The bromine atom on the phenyl ring in this compound not only influences electronic properties but also adds steric bulk, which can affect how the molecule fits into a binding site.

Mechanistic Understanding of Molecular Interactions with Biological Systems (Non-Clinical Context)

In a non-clinical context, the focus is on the direct, molecular-level interactions between the compound and isolated biological components like enzymes or other biomolecules. This approach provides a foundational understanding of the compound's potential mechanism of action.

Enzyme inhibitors function by binding to an enzyme and reducing its activity. youtube.com Pyrone derivatives have been identified as inhibitors for various enzymes. For example, lepidepyrone, a γ-pyrone derivative, was found to inhibit the enzyme hyaluronidase. nih.gov Other pyran-based structures, such as xanthones, have shown inhibitory activity against acetylcholinesterase (AChE). nih.gov

The primary mechanisms of enzyme inhibition are:

Competitive Inhibition: The inhibitor resembles the substrate and binds to the active site, preventing the actual substrate from binding. This increases the apparent Michaelis constant (Km) but does not change the maximum velocity (Vmax). youtube.com

Non-competitive Inhibition: The inhibitor binds to a site on the enzyme other than the active site (an allosteric site). This binding changes the enzyme's conformation, reducing its efficiency. It lowers the Vmax but does not affect the Km. youtube.com

Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex, effectively locking the substrate in the active site. This lowers both the Vmax and the Km. youtube.com

The specific mechanism for this compound would depend on the target enzyme and the nature of the binding pocket. The bromophenyl group could anchor the molecule in a hydrophobic pocket, while the pyranone core could interact with polar residues in or near the active site.

Table 1: Examples of Enzyme Inhibition by Pyrone Derivatives

Compound/ClassTarget EnzymeInhibition Data (IC₅₀)Reference
LepidepyroneHyaluronidase (HAase)3.3 mM nih.gov
Xanthone Derivative (Compound 23)Acetylcholinesterase (AChE)0.88 µM nih.gov
Xanthone Derivative (Compound 29)Butyrylcholinesterase (BuChE)0.59 µM nih.gov

Beyond enzymes, 2H-pyran-2-one derivatives can interact with other biomolecular targets. Computational studies using methods like Density Functional Theory (DFT) help predict these interactions by mapping the molecule's electrostatic potential and identifying regions likely to engage in hydrogen bonding or other non-covalent interactions. mdpi.comresearchgate.net

Applications of 2h Pyran 2 Ones and Derivatives in Advanced Research Domains

Role as Versatile Synthetic Building Blocks and Scaffolds

2H-pyran-2-one and its derivatives are highly valued as precursors and templates in organic synthesis. imist.maresearchgate.net Their structure contains multiple reactive sites, including three electrophilic centers and, in some derivatives, a nucleophilic center, making them excellent Michael acceptors and versatile building blocks for complex molecular construction. epa.govimist.maresearchgate.net This reactivity allows for a wide range of chemical transformations, often leading to the generation of diverse molecular architectures. epa.govresearchgate.net

The 2H-pyran-2-one ring is a key intermediate in the strategic synthesis of many natural products. mdpi.com While research specifically detailing the use of 6-(4-bromophenyl)-2H-pyran-2-one as a direct precursor is limited, the broader class of pyran-2-ones is well-established in this role. Their utility stems from their ability to participate in various cycloaddition and ring-opening reactions to form the core structures of biologically active molecules. nih.govresearchgate.net

For instance, synthetic strategies have been developed for fungal metabolites and other bioactive compounds starting from chiral pyranone intermediates. nih.govresearchgate.net A notable example is the synthesis of 6-pentyl-2H-pyran-2-one, a natural antifungal agent produced by Trichoderma species, which highlights the importance of the pyranone scaffold in accessing naturally occurring substances. researchgate.netelectronicsandbooks.com The development of methods to create highly functionalized, chiral pyran molecules is driven by their presence in numerous bioactive marine natural products and medicinal compounds. nih.gov

Suitably functionalized 2H-pyran-2-ones are powerful scaffolds for developing a vast array of novel heterocyclic compounds. epa.govimist.maresearchgate.net The pyranone ring can undergo rearrangement reactions when treated with various nucleophiles, leading to the formation of different heterocyclic systems. imist.maresearchgate.net In other reactions, the pyran nucleus is kept intact and fused or linked to other rings. imist.ma

Research has demonstrated the synthesis of a wide variety of heterocyclic systems from 2H-pyran-2-one derivatives. These transformations yield valuable chemical entities for various research applications. A modular approach using pyran-based starting materials has also been developed for the rapid, single-step construction of fused polycyclic architectures, which are integral components of many natural products. rsc.org

Precursor TypeReagent/ConditionResulting Heterocyclic System
2H-Pyran-2-one DerivativesAmines, Hydrazines, HydroxylaminePyridone, Pyrazole, Isoxazole, Pyrimidine imist.maresearchgate.net
2H-Pyran-2-one Derivativeso-Phenylenediamine (B120857)1,5-Benzodiazepine imist.maresearchgate.net
2H-Pyran-2-one Derivativeso-Aminothiophenol1,5-Benzothiazepine imist.maresearchgate.net
2H-Pyran-2-one DerivativesVarious NucleophilesFuran (B31954), Thiophene, Pyridine (B92270), Quinoline, Quinoxaline imist.maresearchgate.net
2-(3,4-dihydro-2H-pyran-5-yl)ethan-1-ol2-Hydroxybenzaldehydes, TMSOTfFused Tetrahydrofuro[3,2-c]pyrano[2,3-b]chromene rsc.org

Contributions to Materials Science Research

The unique electronic and structural properties of the 2H-pyran-2-one scaffold make it an attractive candidate for the development of advanced materials. epa.govresearchgate.net Research in this area focuses on harnessing their photophysical characteristics for applications in optoelectronics and creating novel materials with specific, tailored molecular architectures.

Derivatives of 2H-pyran-2-one are known to exhibit excellent photophysical properties. epa.govresearchgate.net These characteristics are being explored for a range of optoelectronic applications, including their use as dyes in solar cells and as components in sensors. researchgate.net The introduction of different functional groups onto the pyranone core can significantly influence its optical and electronic behavior.

Recent studies have focused on the synthesis of novel tetraaryl-4H-pyran derivatives to investigate phenomena such as aggregation-induced emission (AIE) and mechanochromism (MC). rsc.org Certain derivatives exhibit solvatochromic activity, where their fluorescence color changes with the polarity of the solvent, a property attributed to intramolecular charge transfer (ICT). rsc.org Furthermore, some pyran-2-one derivatives have been studied for their potential in third-order nonlinear optical (NLO) applications, which are crucial for technologies like optical switching and data storage. researchgate.net

Compound ClassObserved PropertyPotential Application
Tetraaryl-4H-pyran derivativesAggregation-Induced Emission (AIE), Mechanochromism (MC)Solid-state lighting, optical sensors rsc.org
Hydrazine-hydroxy-pyran-2-one derivativesNonlinear Optical (NLO) responsesThird-order NLO materials researchgate.net
Pyran-based dyesLight absorption across the visible spectrump-type dye-sensitized solar cells (p-DSCs) researchgate.net

The versatility of 2H-pyran-2-one as a synthetic scaffold allows for the construction of new materials with precisely defined molecular structures. imist.marsc.org By strategically modifying the parent ring, researchers can create complex polycyclic frameworks and molecules with unique three-dimensional conformations. rsc.orgrsc.org

For example, the design of 2,3,4,6-tetraaryl-4H-pyran derivatives with highly twisted molecular conformations has been achieved. rsc.org The specific aromatic groups introduced into the structure regulate the crystallization abilities and, consequently, the mechanochromic activities of the resulting fluorescent molecules. rsc.org This ability to tune material properties through targeted synthesis is critical for creating "smart" materials that respond to external stimuli. The development of tandem reactions to build fused polycyclic systems from pyran precursors is another avenue for creating novel and complex molecular architectures that can serve as new material scaffolds. rsc.org

Advanced Research in Agrochemical Development

The inherent biological activity of many pyran-containing natural products has spurred research into their potential use in agriculture. ontosight.ai Derivatives of 2H-pyran-2-one are investigated as intermediates for the synthesis of new agrochemicals, such as fungicides, herbicides, and insecticides. ontosight.ai

A prominent example is 6-pentyl-2H-pyran-2-one (6-PP), a natural antifungal compound biosynthesized by several species of the fungus Trichoderma. electronicsandbooks.com This compound has demonstrated inhibitory effects against a range of plant pathogens, making it a promising candidate for use as a biological control agent. electronicsandbooks.com The chemical synthesis of 6-PP and related compounds allows for larger-scale production than biotechnological methods and facilitates further study and application in plant disease control. researchgate.netelectronicsandbooks.com The investigation into pyranone derivatives, including halogenated versions like this compound, could lead to the discovery of new agrochemicals with enhanced efficacy or novel modes of action. ontosight.ai

PhytopathogenReported Effect of 6-pentyl-2H-pyran-2-one
Botrytis cinereaGrowth inhibition electronicsandbooks.com
Rhizoctonia solaniGrowth inhibition electronicsandbooks.com
Ceratocystis piceaeGrowth inhibition electronicsandbooks.com
Armillaria spp.Growth inhibition electronicsandbooks.com

Exploration of Pyrone Derivatives for Plant Pathogen Control

The 2H-pyran-2-one chemical class has garnered significant interest for its potential applications in agriculture, primarily due to the potent antifungal properties exhibited by many of its derivatives. These compounds represent a promising source of natural and semi-synthetic fungicides for managing diseases that threaten crop yields.

A notable example is 6-pentyl-2H-pyran-2-one (6-PP) , a volatile organic compound naturally produced by the fungus Trichoderma atroviride, a well-known biocontrol agent. mdpi.com Research has demonstrated 6-PP's efficacy against a broad spectrum of plant pathogenic fungi. mdpi.com Studies have shown its ability to inhibit the growth of destructive pathogens such as Cylindrocarpon destructans and Peronophythora litchii, the latter being the causative agent of litchi downy blight which leads to severe agricultural losses. mdpi.com

Furthermore, synthetic modifications of the pyrone ring have yielded compounds with significant fungicidal activity. A study on 4-methyl-6-alkyl-alpha-pyrones revealed that their effectiveness is dependent on the length of the alkyl chain. nih.gov Derivatives like 4-methyl-6-butyl-alpha-pyrone , 4-methyl-6-pentyl-alpha-pyrone , and 4-methyl-6-hexyl-alpha-pyrone were effective against several pathogenic fungi, including Sclerotium rolfsii, Rhizoctonia bataticola, and Pythium aphanidermatum, inhibiting mycelial growth by 50% at concentrations between 15-50 µg/mL. nih.gov In greenhouse trials, a 10% aqueous emulsion of 4-methyl-6-hexyl-alpha-pyrone suppressed disease development in tomatoes caused by S. rolfsii by over 90%. nih.gov

Investigation of Molecular Mechanisms in Phytotoxicity

Understanding the molecular mechanisms by which pyrone derivatives exert their phytotoxic or antifungal effects is crucial for their development as safe and effective agricultural agents. Research into these mechanisms reveals complex interactions with fungal cellular pathways.

For 6-pentyl-2H-pyran-2-one (6-PP) , recent investigations into its effect on the oomycete Peronophythora litchii have shed light on its mode of action. mdpi.com Integrated transcriptomic, genetic, and biochemical analyses suggest that 6-PP's antifungal activity is linked to the Target of Rapamycin (TOR) signaling pathway, a central regulator of cell growth and metabolism in eukaryotes. mdpi.com The study found that 6-PP treatment led to significant changes in the expression of TOR pathway-related genes in P. litchii. Specifically, it appeared to up-regulate the expression of positive regulators and down-regulate negative regulators of the TOR pathway, ultimately disrupting vegetative growth and virulence. mdpi.com

Structure-activity relationship (SAR) studies on other pyrone derivatives, such as mellein (B22732) and its analogues, have provided further insights into the chemical features required for phytotoxicity. mdpi.com For instance, on grapevine leaves, the presence of a hydroxyl group at the C-4 position of the pyranone ring was found to diminish phytotoxicity. Conversely, substitutions on the aromatic ring, such as a phenolic hydroxyl or a methoxy (B1213986) group, were associated with increased toxicity. mdpi.com This highlights that the specific substitutions on the pyrone scaffold are critical determinants of its biological activity and mechanism of action.

Although the precise molecular targets for many pyrones are still under investigation, the general consensus points towards disruption of cell membranes or interference with essential metabolic pathways. mdpi.com The α,β-unsaturated lactone system present in the 2H-pyran-2-one ring is an electrophilic Michael acceptor, which can react with nucleophiles like the thiol groups in cysteine residues of critical enzymes, potentially leading to enzyme inhibition and cytotoxicity. nih.gov However, without specific studies on This compound , its exact mechanism of phytotoxicity remains speculative.

Biosynthetic Studies of Natural Pyrones

The 2H-pyran-2-one ring, also known as an α-pyrone, is a structural feature found in a vast number of natural products synthesized by bacteria, fungi, and plants. researchgate.net These compounds are typically produced through polyketide biosynthesis, a major pathway for generating secondary metabolites.

Polyketide Biosynthesis Pathways Leading to Pyrone Scaffolds

The biosynthesis of the pyrone scaffold predominantly follows the polyketide pathway, where simple carboxylic acid units are sequentially condensed to form a linear polyketide chain, which then undergoes cyclization. The enzymes responsible for this process are called polyketide synthases (PKSs). There are three main types of PKS systems involved in pyrone formation.

Type I Polyketide Synthases (PKSs): These are large, multifunctional enzymes organized into modules. Each module is responsible for one cycle of chain elongation. In the context of pyrone biosynthesis, a conserved mechanism involves the cyclization of a triketide intermediate (a six-carbon chain with three keto groups) to form the α-pyrone ring. researchgate.netbiointerfaceresearch.com This cyclization event also serves to release the polyketide from the enzyme. biointerfaceresearch.com Examples of natural products with α-pyrone moieties produced by Type I PKSs include venemycin. ontosight.ai

Type II Polyketide Synthases (PKSs): These are complexes of monofunctional proteins that work together iteratively. While more commonly associated with aromatic polyketides, they can also produce pyrones like triacetic acid lactone. ontosight.ai

Type III Polyketide Synthases (PKSs): These are smaller, homodimeric enzymes that also function iteratively. A well-studied example is the 2-pyrone synthase (2PS), which catalyzes the formation of triacetic acid lactone from acetyl-CoA and two molecules of malonyl-CoA. nih.gov These systems have been discovered in plants, fungi, and bacteria. nih.gov

In some cases, the pyrone ring can also be formed through the condensation of two separate polyketide chains, a less common mechanism that deviates from the typical intramolecular cyclization. nih.gov

Enzymatic Mechanisms Involved in Pyrone Formation

The formation of the α-pyrone ring from a linear polyketide chain is a critical enzymatic step. The most common and conserved biosynthetic logic involves the intramolecular cyclization of a triketide intermediate. researchgate.netbiointerfaceresearch.com This process is essentially a lactonization (the formation of a cyclic ester) reaction.

The key steps catalyzed by PKS domains are:

Chain Assembly: A starter unit (often acetyl-CoA) is loaded onto the enzyme, and extender units (typically malonyl-CoA) are sequentially added by a ketosynthase (KS) domain to build the polyketide chain.

Cyclization and Off-loading: Once the chain reaches the appropriate length (e.g., a triketide), it undergoes a cyclization reaction. This is often an intramolecular aldol-type condensation followed by dehydration and tautomerization to form the stable pyrone ring. This cyclization is frequently coupled with the release of the final product from the PKS enzyme, a process that can be independent of a thioesterase (TE) domain in some engineered systems. biointerfaceresearch.com

Researchers have successfully engineered PKS enzymes to produce novel pyrone derivatives. For example, by truncating a PKS assembly line that normally produces a larger tetraketide, scientists were able to induce the off-loading of an α-pyrone product. biointerfaceresearch.com Furthermore, rational engineering of the active site of enzymes like 2-pyrone synthase (2PS) has allowed for the direct biocatalytic generation of various pyrone derivatives under mild conditions, demonstrating the versatility of these enzymatic systems. nih.gov

Q & A

Basic Questions

Q. What synthetic methodologies are commonly employed for synthesizing 6-(4-bromophenyl)-2H-pyran-2-one?

  • Answer : Two primary approaches are highlighted in the literature:

  • One-Pot Synthesis : A green chemistry method developed by Keppe and colleagues involves microwave-assisted or high-pressure conditions to optimize reaction efficiency and reduce waste .
  • Multi-Component Reactions (MCRs) : Four-component reactions using cyclic 1,3-diketones, aromatic aldehydes, and other reagents enable the synthesis of dihydro-2H-pyran derivatives. This method allows structural diversity and scalability .
    • Key Considerations : Solvent selection (e.g., THF for metalation), temperature control (−78°C for lithiation), and catalyst optimization (e.g., LiHMDS) are critical for yield enhancement .

Q. How is the structural characterization of this compound performed?

  • Answer : A combination of techniques ensures accurate characterization:

  • X-Ray Crystallography : Resolves crystal packing and intermolecular interactions. For example, related bromophenyl-pyranones exhibit monoclinic systems (space group P21/c) with unit cell parameters a = 11.60 Å, b = 17.79 Å, c = 8.76 Å, and β = 97.06° .
  • Spectroscopy : NMR (¹H/¹³C) confirms substituent positions, while IR identifies carbonyl (C=O) stretching (~1700 cm⁻¹) .
    • Table 1 : Crystallographic Data for a Structural Analog
ParameterValue
Space GroupP21/c
a, b, c (Å)11.5959, 17.7890, 8.7610
β (°)97.060
R Factor0.027

Q. What spectroscopic techniques validate the purity of synthesized this compound?

  • Answer :

  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]⁺).
  • HPLC-PDA : Assesses purity (>95% threshold) and identifies byproducts .

Advanced Research Questions

Q. How does the 4-bromophenyl substituent influence the biological activity of 2H-pyran-2-one derivatives?

  • Answer : The bromine atom enhances lipophilicity and π-stacking interactions with biological targets. For example:

  • HMG-CoA Reductase Inhibition : Analogous compounds with bromophenyl groups show IC₅₀ values comparable to pitavastatin due to improved binding to the enzyme's hydrophobic pocket .
  • Endothelin Receptor Antagonism : Bromine’s electron-withdrawing effect stabilizes receptor-ligand interactions in derivatives like N-[5-(4-bromophenyl)-...]sulfuric diamide .
    • Methodological Insight : Structure-activity relationship (SAR) studies using halogen-substituted analogs are critical for optimizing potency .

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

  • Answer : Discrepancies often arise from:

  • Assay Variability : Differences in cell lines (e.g., HepG2 vs. HEK293) or enzyme sources (recombinant vs. native).
  • Substituent Positioning : Meta vs. para bromine placement alters steric and electronic effects. For example, 4-bromophenyl derivatives show higher activity than 2-bromophenyl analogs due to optimal spatial alignment .
    • Recommended Approach : Standardize assay protocols and use computational docking (e.g., AutoDock Vina) to predict binding modes .

Q. What mechanistic insights explain the regioselectivity of [4+2] cycloadditions in synthesizing 2H-pyran-2-ones?

  • Answer : The reaction proceeds via a stepwise mechanism:

  • Nucleophilic Attack : Aromatic aldehydes activate cyclic 1,3-diketones, forming a keto-enol intermediate.
  • Cyclization : Microwave irradiation accelerates ring closure, with bromophenyl groups directing regioselectivity through steric effects .
    • Experimental Design : Use isotopic labeling (e.g., ¹³C) to track bond formation and DFT calculations (e.g., Gaussian 16) to model transition states .

Q. What green chemistry strategies improve the sustainability of this compound synthesis?

  • Answer :

  • Solvent-Free Conditions : Reduce environmental impact by eliminating volatile organic compounds (VOCs).
  • Catalyst Recycling : Heterogeneous catalysts (e.g., zeolites) enable reuse across multiple cycles .
    • Data Highlight : Microwave-assisted reactions achieve >80% yield in 30 minutes, compared to 6 hours under conventional heating .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.